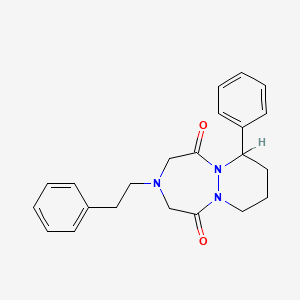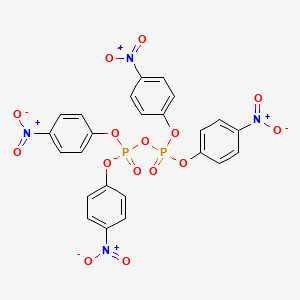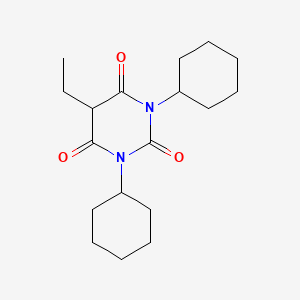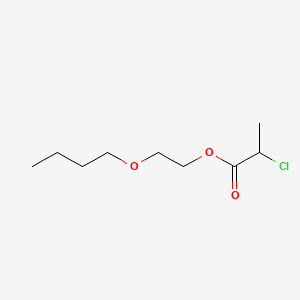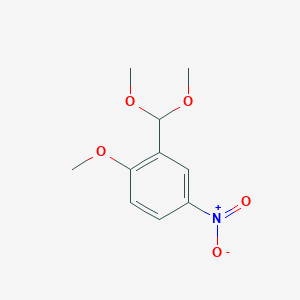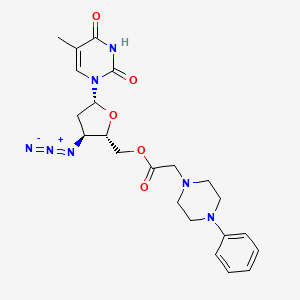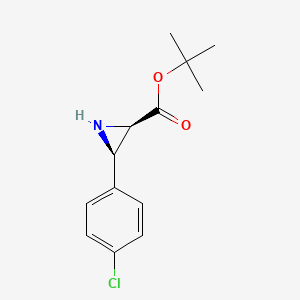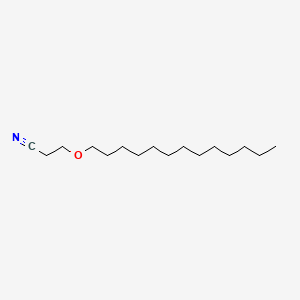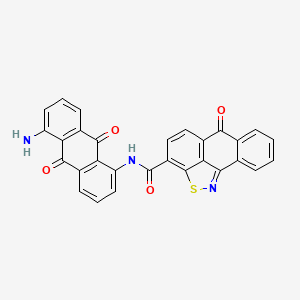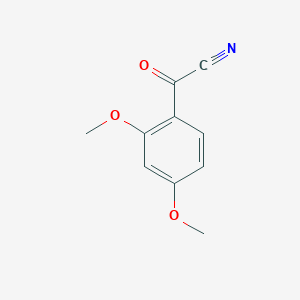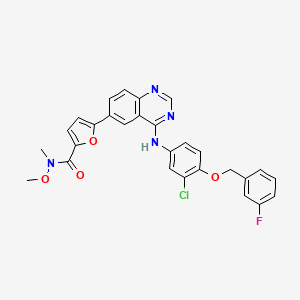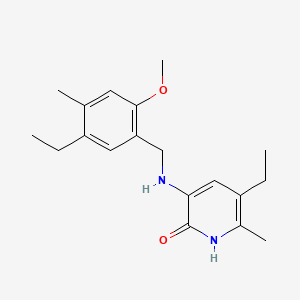
2(1H)-Pyridinone, 5-ethyl-3-(((5-ethyl-2-methoxy-4-methylphenyl)methyl)amino)-6-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(1H)-Pyridinone, 5-ethyl-3-(((5-ethyl-2-methoxy-4-methylphenyl)methyl)amino)-6-methyl- is a complex organic compound that belongs to the pyridinone family
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 5-ethyl-3-(((5-ethyl-2-methoxy-4-methylphenyl)methyl)amino)-6-methyl- typically involves multi-step organic reactions. Common starting materials include substituted pyridines and phenyl derivatives. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at various positions on the pyridinone ring, typically using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
Biologically, compounds in the pyridinone family are often studied for their potential as enzyme inhibitors or receptor modulators. They may exhibit antimicrobial, antiviral, or anticancer activities.
Medicine
In medicine, this compound could be explored for its therapeutic potential. It may serve as a lead compound for drug development, targeting specific biological pathways or disease mechanisms.
Industry
Industrially, this compound might be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
作用機序
The mechanism of action of 2(1H)-Pyridinone, 5-ethyl-3-(((5-ethyl-2-methoxy-4-methylphenyl)methyl)amino)-6-methyl- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2(1H)-Pyridinone, 5-ethyl-3-amino-6-methyl-
- 2(1H)-Pyridinone, 5-ethyl-3-((2-methoxy-4-methylphenyl)methyl)amino)-6-methyl-
- 2(1H)-Pyridinone, 5-ethyl-3-(((4-methylphenyl)methyl)amino)-6-methyl-
Uniqueness
The uniqueness of 2(1H)-Pyridinone, 5-ethyl-3-(((5-ethyl-2-methoxy-4-methylphenyl)methyl)amino)-6-methyl- lies in its specific substitution pattern, which may confer distinct chemical and biological properties. This could make it more effective or selective in certain applications compared to similar compounds.
特性
CAS番号 |
139548-24-6 |
|---|---|
分子式 |
C19H26N2O2 |
分子量 |
314.4 g/mol |
IUPAC名 |
5-ethyl-3-[(5-ethyl-2-methoxy-4-methylphenyl)methylamino]-6-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C19H26N2O2/c1-6-14-9-16(18(23-5)8-12(14)3)11-20-17-10-15(7-2)13(4)21-19(17)22/h8-10,20H,6-7,11H2,1-5H3,(H,21,22) |
InChIキー |
CLSMMEOPBVDYIA-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=C(C=C1C)OC)CNC2=CC(=C(NC2=O)C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


